2-(7-Fluoro-1H-indol-3-yl)acetamide

HDAC inhibition Epigenetics Medicinal Chemistry

2-(7-Fluoro-1H-indol-3-yl)acetamide (CAS 1044772-55-5) is a fluorinated indole-3-acetamide derivative, characterized by a single fluorine atom substitution at the 7-position of the indole core and a primary acetamide side chain. This substitution pattern provides a valuable scaffold for probing physicochemical property modulation in medicinal chemistry campaigns where unsubstituted indole-3-acetamide precursors lack optimal activity or drug-like profiles.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1044772-55-5
Cat. No. B11924813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Fluoro-1H-indol-3-yl)acetamide
CAS1044772-55-5
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CC(=O)N
InChIInChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
InChIKeyKVUDZYMUMRRSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Fluoro-1H-indol-3-yl)acetamide (CAS 1044772-55-5): A Strategic Fluorinated Indole Scaffold for Medicinal Chemistry & Chemical Biology Procurement


2-(7-Fluoro-1H-indol-3-yl)acetamide (CAS 1044772-55-5) is a fluorinated indole-3-acetamide derivative, characterized by a single fluorine atom substitution at the 7-position of the indole core and a primary acetamide side chain . This substitution pattern provides a valuable scaffold for probing physicochemical property modulation in medicinal chemistry campaigns where unsubstituted indole-3-acetamide precursors lack optimal activity or drug-like profiles [1]. The compound is commercially available as a high-purity (≥98%) research-grade small molecule from multiple international vendors, with reported physical properties of a molecular weight of 192.19 g/mol, topological polar surface area of 58.88 Ų, and a calculated LogP of 2.48 .

Why 2-(7-Fluoro-1H-indol-3-yl)acetamide Cannot Be Replaced by Unsubstituted Indole-3-acetamides in Structure-Activity Programs


Indole-3-acetamides represent a broadly active pharmaphore class, with chemotypes exhibiting potent inhibition against secreted phospholipase A2, histone deacetylases, and transketolase enzymes [1]. However, lead optimization programs universally reveal that potency and selectivity are exquisitely sensitive to indole ring substitution. For example, in sPLA2 inhibitor programs, 2-aryl indole-3-acetamides demonstrate nanomolar potency highly dependent upon aryl ring electronics [2]. Similarly, in transketolase herbicidal programs, indole-3-acetamide substitution patterns directly dictate target binding and in vivo efficacy against specific weed species [3]. The 7-fluoro substitution in 2-(7-Fluoro-1H-indol-3-yl)acetamide provides a specific molecular entry point for tuning lipophilicity and metabolic stability, outcomes that cannot be replicated by unsubstituted or non-fluorinated analogs.

Quantitative Differentiation Evidence for 2-(7-Fluoro-1H-indol-3-yl)acetamide in Scientific Procurement


HDAC Enzyme Inhibition: Potency Comparison and Assay Context for Procuring Fluorinated Indole-3-acetamides

The target compound was identified in an HDAC inhibition assay with an IC50 of 219 nM against histone deacetylase enzymes in human HeLa cell nuclear extracts, using Fluor de Lys as a substrate with a 15-minute incubation and fluorometric readout [1]. For context, a structurally related analogue (BDBM50494081, CHEMBL2440715) demonstrated a comparable IC50 of 234 nM in an assay with the same cell line, substrate, and detection method, confirming potency conservation within this indole-3-acetamide series [2].

HDAC inhibition Epigenetics Medicinal Chemistry

Computed Lipophilicity (LogP) Differentiation: 7-Fluoro vs. Unsubstituted Indole-3-acetamide for Drug-Design Property Tuning

The computed partition coefficient (LogP) for 2-(7-Fluoro-1H-indol-3-yl)acetamide is 2.48 (XLogP3-AA) . By contrast, unsubstituted indole-3-acetamide (CAS 879-37-8) exhibits a lower LogP of approximately 1.28 [1]. This increase of 1.20 LogP units is directly attributable to the electronegative fluorine substituent at the 7-position and represents a quantifiable shift toward improved passive membrane permeability.

Lipophilicity Drug Design Physicochemical Properties Fluorine Chemistry

Metabolic Stability Potential: Evidence for 7-Fluoroindole Scaffolds from Influenza Antiviral Lead Optimization

Although direct metabolic stability data for 2-(7-Fluoro-1H-indol-3-yl)acetamide are unavailable, peer-reviewed evidence from a structurally related 7-fluoroindole chemotype demonstrates metabolic stability advantages. In the design of PB2 influenza inhibitors, 7-fluoro-substituted indoles served as effective bioisosteric replacements for 7-azaindole scaffolds. A 5,7-difluoroindole derivative (compound 11a) was identified as 'metabolically stable' with a favorable oral pharmacokinetic profile in mice . The metabolic stabilization effect of fluorine at the 7-position is a well-established medicinal chemistry principle applicable to the target compound's scaffold .

Metabolic Stability Fluorinated Indoles Antiviral Research Bioisosterism

Commercial Availability and Purity Benchmarking: Reproducible Procurement for High-Throughput Screening Campaigns

2-(7-Fluoro-1H-indol-3-yl)acetamide is commercially available from multiple established chemical vendors with certified purity levels: ≥98% from ChemScene (Cat. No. CS-0684967) and 95% from AKSci (Cat. No. 2185DC) . This multi-source availability with competitive purity specifications ensures supply chain redundancy and batch-to-batch reproducibility needed for large-scale screening campaigns. Historical procurement records demonstrate discontinued distribution from Sigma-Aldrich (Cat. No. 45-CDS017134-50MG-EA), confirming prior inclusion in major commercial screening collections [1].

Commercial availability Purity benchmarking Procurement High-throughput screening

Optimal Use Cases for 2-(7-Fluoro-1H-indol-3-yl)acetamide Based on Quantitative Differentiation Evidence


Epigenetic Probe and HDAC Inhibitor Development: Leveraging Biochemical Profiles and Solubility for High-Content Screening

With a confirmed HDAC IC50 of 219 nM in nuclear extract-based assays and a favorable lipophilicity profile (LogP 2.48), 2-(7-Fluoro-1H-indol-3-yl)acetamide is well-suited as an early lead scaffold for targeting histone deacetylase enzymes, especially where fluorine-mediated enhancement of passive permeability is required over unsubstituted indole-3-acetamide (LogP 1.28) [1]. Its commercial availability at ≥98% purity enables immediate deployment in high-content cellular acetylation screening panels without preparatory repurification [2].

Physicochemical Property Benchmarking for Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The quantifiable LogP difference (Δ +1.20 units relative to indole-3-acetamide) positions 2-(7-Fluoro-1H-indol-3-yl)acetamide as a calibrated reference compound for fluorine walk or property-tuning campaigns within fragment-based drug discovery [1]. Integrating this compound into focused fragment libraries allows medicinal chemistry teams to empirically assess how 7-fluoro substitution modulates target binding thermodynamics, aqueous solubility, and membrane permeability in a systematic fashion [2].

Metabolic Stability SAR in Indole-Based Lead Optimization for In Vivo Pharmacology

Drawing on class-level evidence that 7-fluoroindole scaffolds achieve metabolic stability and favorable oral pharmacokinetic profiles in murine models, 2-(7-Fluoro-1H-indol-3-yl)acetamide serves as a strategic synthetic intermediate for constructing fluorinated indole-3-acetamide libraries destined for in vivo target engagement or efficacy studies [1]. Comparing microsomal half-life data from this scaffold against non-fluorinated analogs can empirically validate the role of the 7-fluoro substituent in blocking cytochrome P450-mediated oxidative metabolism [2].

Multi-Parameter Optimization (MPO) in sPLA2 and Transketolase Inhibitor Programs

Given the well-characterized role of indole-3-acetamide chemotypes as potent sPLA2 and transketolase inhibitors, 2-(7-Fluoro-1H-indol-3-yl)acetamide provides a privileged starting point for MPO-driven lead optimization [1]. Researchers can computationally prospect how the 7-fluoro substitution alters predicted binding poses, hydrogen-bonding networks, and desolvation penalties within enzyme active sites before committing to multi-step chemical synthesis [2], reducing the number of inactive compounds synthesized and ultimately achieving faster structure-activity relationship turnover.

Quote Request

Request a Quote for 2-(7-Fluoro-1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.